molecular formula C15H18F3NO2 B580891 tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1257855-77-8

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B580891
CAS No.: 1257855-77-8
M. Wt: 301.309
InChI Key: OIHPOPICHOVJKP-UHFFFAOYSA-N
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Biological Activity

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1257855-77-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C15H18F3NO2C_{15}H_{18}F_3NO_2 with a molecular weight of approximately 301.30 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and receptor interactions.

Research indicates that compounds similar to tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline derivatives often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Such interactions can lead to effects such as:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell viability, particularly in aggressive cancer types such as triple-negative breast cancer .
  • Enzyme Inhibition : Similar structures have been reported to exhibit inhibitory activity against enzymes like α-glucosidase, which is relevant for diabetes management .

Biological Activity Data

Activity Type Description Reference
AntitumorInhibits MDA-MB-231 cell viability by 55% at 10 μM concentration .PMC8006142
Enzyme InhibitionExhibits IC50 values indicating potent α-glucosidase inhibition .Science.gov
Receptor InteractionPotential interactions with GABA(A) receptors noted in related compounds .Science.gov

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a related compound on MDA-MB-231 cells. The compound was found to significantly reduce cell viability after three days of treatment, demonstrating its potential as an anticancer agent .
  • Enzyme Activity : Another investigation focused on the synthesis and biological evaluation of isoquinoline derivatives, revealing that certain analogs exhibited significant α-glucosidase inhibitory activity compared to standard drugs like acarbose .

Properties

IUPAC Name

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHPOPICHOVJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724452
Record name tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257855-77-8
Record name tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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